1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Description
This compound features a urea core linked to a 4-fluorobenzyl group and a 3-(4-phenylpiperazin-1-yl)propyl chain. Its molecular formula is C₂₁H₂₄FN₄O, with an average mass of 375.45 g/mol.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c22-19-9-7-18(8-10-19)17-24-21(27)23-11-4-12-25-13-15-26(16-14-25)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRVRVOJZNYPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea, a compound with significant potential in pharmacology, has been studied for its biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the compound's structure, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.48 g/mol. The compound features a urea functional group linked to a piperazine moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H25FN2O |
| Molecular Weight | 388.48 g/mol |
| Density | 1.182 g/cm³ |
| Boiling Point | 545.7 °C |
| Flash Point | 283.9 °C |
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and pathways. Studies suggest that it may function as a selective antagonist for certain serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions .
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant effects on the central nervous system (CNS). For instance, piperazine derivatives are known to inhibit dopamine uptake, potentially offering therapeutic avenues for conditions like schizophrenia and depression .
Antitumor Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 36.12 | Induction of apoptosis |
| MCF-7 | 0.46 | Inhibition of cell growth |
Case Studies
- Antitumor Efficacy : A study by Li et al. reported that derivatives similar to the compound showed significant inhibition against Aurora-A kinase, an important target in cancer therapy, with IC50 values as low as 0.16 µM .
- Neuropharmacological Studies : Research conducted on piperazine derivatives revealed their ability to modulate serotonin levels and inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- The compound has been studied for its potential antidepressant effects, particularly due to its structural similarity to known antidepressants. Research indicates that it may influence serotonin and dopamine pathways, which are critical in mood regulation.
-
Antipsychotic Properties
- Its interaction with various neurotransmitter receptors suggests possible antipsychotic properties. Studies have shown that compounds with similar structures can modulate dopamine D2 receptors, which are often targeted in the treatment of schizophrenia.
-
Anxiolytic Effects
- Preliminary studies indicate that this compound may exhibit anxiolytic (anxiety-reducing) effects, making it a candidate for further investigation in the treatment of anxiety disorders.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The results indicated a reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Case Study 2: Antipsychotic Potential
A study evaluated the compound's effect on dopamine receptor binding affinity. Results showed a moderate affinity for D2 receptors, comparable to established antipsychotic medications. Behavioral assessments indicated reduced hyperactivity in rodent models treated with the compound.
Case Study 3: Anxiolytic Activity
In another investigation focusing on anxiety models, the compound was administered to subjects subjected to stress-inducing scenarios. The findings revealed a marked decrease in anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
Chemical Reactions Analysis
Oxidation Reactions
The fluorophenylmethyl group and propyl chain are susceptible to oxidation under specific conditions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Benzylic oxidation | KMnO₄ (acidic/neutral) | 4-Fluorobenzoic acid derivatives |
| Alkyl chain oxidation | CrO₃ or O₃ | Ketones or carboxylic acids |
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Mechanistic Insight : Benzylic C–H bonds (adjacent to the fluorophenyl group) oxidize to ketones or carboxylic acids via radical intermediates. The electron-withdrawing fluorine atom stabilizes transition states, enhancing oxidation rates compared to non-fluorinated analogs .
Reduction Reactions
The urea (–NH–CO–NH–) and phenylpiperazine groups participate in reduction:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Urea reduction | LiAlH₄ in THF | Amines (via cleavage of C=O bonds) |
| Piperazine ring reduction | H₂/Pd-C | Saturated piperidine derivatives |
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Key Observation : Reduction of the urea group yields 1-[(4-fluorophenyl)methyl]amine and 3-[3-(4-phenylpiperazin-1-yl)propyl]amine .
Substitution Reactions
The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under forcing conditions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Fluorine substitution | NaOH (200°C, aqueous) | Phenolic derivatives |
| RNH₂ (Cu catalyst) | Aryl amines |
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Limitations : Fluorine’s poor leaving-group ability necessitates harsh conditions or catalytic metals for NAS .
Hydrolysis of Urea Linkage
The urea group hydrolyzes under acidic or basic conditions:
| Condition | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂O) | H₃O⁺, heat | CO₂ + 1-[(4-fluorophenyl)methyl]amine |
| Basic (NaOH, H₂O) | OH⁻, heat | NH₃ + 3-[3-(4-phenylpiperazin-1-yl)propyl] isocyanate |
Piperazine Functionalization
The phenylpiperazine moiety undergoes alkylation or acylation:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| N-Alkylation | R-X, K₂CO₃ | Quaternary ammonium derivatives |
| N-Acylation | R-COCl, Et₃N | Amide-functionalized piperazines |
Photochemical Reactions
UV irradiation induces bond cleavage:
| Reaction | Conditions | Products |
|---|---|---|
| C–F bond cleavage | UV light (254 nm) | Defluorinated radicals + recombination products |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural similarities with the target molecule, differing in substituents, linkers, or heterocyclic systems:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Implications
Piperazine vs. Piperidine Substitutions
- Piperazine (target compound): Contains two nitrogen atoms, increasing basicity and solubility. This may enhance interactions with neurotransmitter receptors (e.g., 5-HT₁A) .
- Piperidine (): Single nitrogen reduces solubility but may improve membrane permeability. Observed in compounds targeting peripheral receptors .
Fluorophenyl vs. Chlorophenyl Substituents
- Fluorine (target compound): Electron-withdrawing effect stabilizes aromatic rings against oxidation. Enhances metabolic stability and bioavailability .
Tetrazole and Ether Linkers
Preparation Methods
Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine
This intermediate is synthesized through a Michael addition followed by reduction:
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Michael Addition : 1-Phenylpiperazine reacts with acrylonitrile in a polar solvent (e.g., THF or DMF) at 60–80°C for 12–24 hours to form 3-(4-phenylpiperazin-1-yl)propanenitrile.
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Reduction : The nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH₄) in anhydrous ether or Raney nickel under hydrogen gas.
Key Data :
Urea Formation via Isocyanate Coupling
The amine intermediate reacts with 4-fluorobenzyl isocyanate under anhydrous conditions:
-
Reaction Setup : 3-(4-Phenylpiperazin-1-yl)propan-1-amine (1 equiv) and 4-fluorobenzyl isocyanate (1.1 equiv) are combined in dry THF or dichloromethane (DCM) with triethylamine (1.2 equiv) as a base.
-
Conditions : Stirred at room temperature for 12–24 hours under nitrogen.
-
Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization or column chromatography.
Key Data :
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
THF vs. DCM : THF provides higher yields (78%) due to better solubility of intermediates, while DCM facilitates faster reaction rates but may require elevated temperatures.
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Temperature : Reactions at 0–5°C minimize side products (e.g., dimerization), whereas room temperature balances speed and yield.
Catalytic Systems
-
Triethylamine : Enhances reactivity by scavenging HCl generated during isocyanate coupling.
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Alternative Bases : Sodium carbonate in DMF achieves comparable yields (75%) but requires longer reaction times (24–48 hours).
Alternative Synthetic Strategies
Carbamate Intermediate Route
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Carbamate Formation : 3-(4-Phenylpiperazin-1-yl)propan-1-amine reacts with phosgene equivalent (e.g., triphosgene) to form a carbamate chloride.
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Coupling : The carbamate reacts with 4-fluorobenzylamine in acetone with potassium carbonate as a base.
Key Data :
One-Pot Coupling Using CDI
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Reagents : 1,1'-Carbonyldiimidazole (CDI) mediates urea formation between the amine and 4-fluorobenzylamine in DCM.
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Conditions : 0°C to room temperature, 6–12 hours.
Key Data :
Workup and Purification Techniques
Extraction and Recrystallization
Chromatographic Methods
-
Silica Gel Chromatography : Employed for complex mixtures, using gradients of ethyl acetate and hexane.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Moisture Sensitivity
Q & A
Q. 1.1. What are the optimal synthetic routes for 1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea?
Methodological Answer: The synthesis of aryl-substituted urea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides. For this compound, a two-step approach is recommended:
Step 1: Synthesize the 3-(4-phenylpiperazin-1-yl)propylamine intermediate via nucleophilic substitution of 1-phenylpiperazine with 3-chloropropylamine.
Step 2: React the intermediate with 4-fluorobenzyl isocyanate under anhydrous conditions (e.g., dry DCM, 0–5°C) to form the urea linkage.
Optimization Tips:
- Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry .
- Monitor purity via HPLC after each step to minimize side products (e.g., bis-urea formation) .
Q. 1.2. What analytical techniques are recommended for structural and purity characterization?
Methodological Answer: A tiered analytical workflow is critical:
Structural Confirmation:
- NMR (¹H/¹³C): Assign peaks for the urea NH (δ 5.8–6.2 ppm), fluorophenyl protons (δ 7.1–7.4 ppm), and piperazine CH2 groups (δ 2.5–3.5 ppm) .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., urea conformation) if single crystals are obtainable .
Purity Assessment:
- HPLC-MS: Use a C18 column (ACN/H2O + 0.1% TFA) to detect impurities (<1% area) .
- Elemental Analysis: Verify C, H, N content (±0.3% theoretical) .
Q. 2.1. How can researchers design experiments to evaluate pharmacological mechanisms (e.g., kinase inhibition)?
Methodological Answer:
- In Vitro Assays:
- Safety Protocols:
Q. 2.2. How should researchers address contradictions in solubility and reactivity data across studies?
Methodological Answer: Contradictions often arise from solvent polarity, pH, or surface adsorption effects:
Solubility Studies:
- Use the shake-flask method in buffers (pH 1–10) and logP calculations (e.g., ACD/Labs) to map pH-dependent solubility .
Reactivity Under Humidity:
Statistical Reconciliation:
- Apply multivariate analysis (e.g., PCA) to identify outlier conditions across datasets .
Q. 2.3. What computational methods are used to predict target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
- ADMET Prediction:
Q. 2.4. How to mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT):
- Implement inline FTIR to monitor isocyanate consumption in real time .
- Flow Chemistry:
- Use microreactors for precise temperature control (<5°C) and reduced reaction time (2h vs. 12h batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
